1,10-Decyldiphosphonic acid

CAS No.: 5943-21-5

Cat. No.: VC2456003

Molecular Formula: C10H24O6P2

Molecular Weight: 302.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5943-21-5 |

|---|---|

| Molecular Formula | C10H24O6P2 |

| Molecular Weight | 302.24 g/mol |

| IUPAC Name | 10-phosphonodecylphosphonic acid |

| Standard InChI | InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) |

| Standard InChI Key | AYQDAYSTSMCOCJ-UHFFFAOYSA-N |

| SMILES | C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O |

| Canonical SMILES | C(CCCCCP(=O)(O)O)CCCCP(=O)(O)O |

Introduction

Chemical Identity and Structural Characteristics

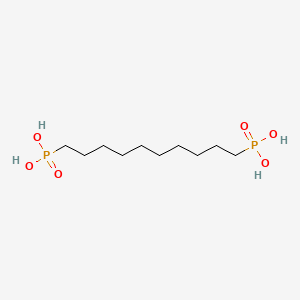

1,10-Decyldiphosphonic acid, also known as 10-phosphonodecylphosphonic acid or 1,10-decanediphosphonic acid, is a bifunctional organophosphorus compound. Its molecular structure consists of a decyl (ten-carbon) chain with phosphonic acid groups attached at positions 1 and 10, providing symmetrical functionality at both terminals of the molecule .

Fundamental Chemical Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄O₆P₂ |

| Molecular Weight | 302.24 g/mol |

| CAS Number | 5943-21-5 |

| European Community (EC) Number | 685-689-1 |

| Physical State | Solid |

| Melting Point | 198-203°C |

| Typical Commercial Purity | >97% |

The compound's molecular identity is precisely characterized through various chemical notation systems commonly used in chemical databases and literature .

Chemical Identifiers and Notations

| Identifier Type | Value |

|---|---|

| IUPAC Name | 10-phosphonodecylphosphonic acid |

| SMILES Notation | C(CCCCCP(=O)(O)O)CCCCCP(=O)(O)O |

| InChI | InChI=1S/C10H24O6P2/c11-17(12,13)9-7-5-3-1-2-4-6-8-10-18(14,15)16/h1-10H2,(H2,11,12,13)(H2,14,15,16) |

| InChIKey | AYQDAYSTSMCOCJ-UHFFFAOYSA-N |

The chemical structure features phosphonic acid groups (P(=O)(OH)₂) at positions 1 and 10 of a linear saturated hydrocarbon chain, creating a symmetrical molecule with distinct acid-base properties and metal coordination capabilities .

Physical Properties and Spectroscopic Characteristics

1,10-Decyldiphosphonic acid exhibits physical properties typical of organophosphorus compounds, with additional characteristics influenced by its bifunctional nature and extended carbon chain.

Mass Spectrometry and Collision Cross Section Data

The compound's behavior in analytical instruments provides valuable information for identification and characterization. Mass spectrometry data, including predicted collision cross sections for various adducts, are particularly useful for analytical chemists working with this compound .

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 303.11208 | 171.8 |

| [M+Na]⁺ | 325.09402 | 175.2 |

| [M+NH₄]⁺ | 320.13862 | 173.7 |

| [M+K]⁺ | 341.06796 | 174.2 |

| [M-H]⁻ | 301.09752 | 164.3 |

| [M+Na-2H]⁻ | 323.07947 | 168.3 |

| [M]⁺ | 302.10425 | 169.3 |

| [M]⁻ | 302.10535 | 169.3 |

This spectroscopic information is essential for analytical identification and structural confirmation in research and quality control applications .

Applications in Materials Science and Surface Chemistry

The bifunctional nature of 1,10-decyldiphosphonic acid, with phosphonic acid groups at both ends of the molecule, enables unique applications across several scientific and technological domains.

Self-Assembled Monolayers (SAMs)

One of the most significant applications of 1,10-decyldiphosphonic acid is in the formation of self-assembled monolayers on various metal surfaces. These organized molecular assemblies form spontaneously on substrate surfaces and exhibit properties valuable for numerous applications.

The phosphonic acid groups in 1,10-decyldiphosphonic acid have strong affinity for metal oxide surfaces, enabling the formation of robust monolayers with tailorable surface properties. This characteristic makes the compound valuable in:

-

Creating biocompatible surfaces for medical implants and biosensors, where controlled surface chemistry is critical for successful integration with biological systems

-

Developing protective barriers against corrosion on metal surfaces, with applications in aerospace, automotive, and other industries where metal protection is essential

-

Engineering surfaces with specific wetting, adhesion, or friction properties for specialized applications

Applications in Dye-Sensitized Solar Cells

1,10-Decyldiphosphonic acid has shown promise in the development of dye-sensitized solar cells (DSSCs), which represent a class of photovoltaic technology utilizing dye molecules to convert sunlight into electricity.

The phosphonic acid groups in this compound enable it to participate in several critical aspects of DSSC function:

Research in this area continues to evolve, with ongoing investigations into the optimal implementation methods and precise mechanisms by which 1,10-decyldiphosphonic acid enhances DSSC performance.

Emerging Biomedical and Environmental Applications

Beyond materials science applications, 1,10-decyldiphosphonic acid shows potential in several biomedical and environmental domains.

Environmental Applications and Metal Binding

The compound's ability to form stable complexes with metal ions suggests applications in environmental remediation and analytical chemistry:

-

Potential use in removing heavy metals from contaminated water sources

-

Applications in developing contrast agents for medical imaging

-

Analytical applications in metal ion detection and separation

These environmental and analytical applications leverage the strong metal-binding capabilities of the phosphonic acid groups combined with the solubility characteristics conferred by the hydrocarbon chain.

Comparison with Related Phosphonic Acids

1,10-Decyldiphosphonic acid belongs to a broader family of organophosphorus compounds, each with distinctive properties and applications. Understanding its position within this chemical family provides context for its specific applications.

Comparison with Monofunctional Phosphonic Acids

Unlike monofunctional phosphonic acids such as n-dodecylphosphonic acid, hexylphosphonic acid, and others, 1,10-decyldiphosphonic acid features phosphonic acid groups at both ends of the molecule . This bifunctional nature enables:

-

Formation of different types of self-assembled structures

-

Potential for crosslinking applications

-

Distinct metal binding characteristics

-

Different solubility and interfacial properties

Structural Relatives and Alternative Formulations

The structural motif of 1,10-decyldiphosphonic acid—specifically the presence of terminal phosphonic acid groups—appears in several related compounds with varying carbon chain lengths and substituents. These structural variants offer opportunities for fine-tuning properties for specific applications .

Current Research Trends and Future Directions

Research on 1,10-decyldiphosphonic acid continues to evolve across multiple disciplines, with several emerging areas of investigation.

Advanced Materials Applications

Current research is exploring applications of 1,10-decyldiphosphonic acid in:

-

Development of hybrid organic-inorganic materials with specialized properties

-

Creation of functional coatings with controlled surface chemistry

-

Investigation of coordination polymers and metal-organic frameworks incorporating phosphonic acid linkers

Biomedical Research

Investigations into biomedical applications include:

-

Development of biocompatible surface modifications for implantable devices

-

Creation of drug delivery systems leveraging the amphiphilic nature of the molecule

-

Exploration of antimicrobial surface treatments

Analytical Chemistry Applications

The compound's binding properties make it potentially valuable in:

-

Development of extraction methods for specific metal ions

-

Creation of specialized stationary phases for chromatographic separations

-

Design of chemical sensors for metal detection

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume